2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is a chemical compound that features a tetrahydropyridine ring substituted with a methyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds like mptp and tpmpa have been shown to interact with dopaminergic neurons and gaba c receptors respectively .
Biochemical Pathways
Mptp, a similar compound, has been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Result of Action
Mptp, a similar compound, has been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 1-methyl-4-piperidone, undergoes a reduction reaction to form 1-methyl-1,2,3,6-tetrahydropyridine.
Introduction of the Acetic Acid Moiety: The tetrahydropyridine intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring, converting it to a piperidine ring.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be modified to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethanol: Similar structure but with an ethanol group instead of an acetic acid moiety.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is unique due to its specific combination of a tetrahydropyridine ring and an acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h2H,3-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFIDXUHHUVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172543-02-9 |
Source
|
Record name | 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.